5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of a dichlorophenyl group, a methylthio group, and a p-tolyl group attached to an imidazole ring
Preparation Methods
The synthesis of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl halide reacts with the imidazole ring.
Addition of the methylthio group: This can be done through a nucleophilic substitution reaction where a methylthio group is introduced using a suitable thiol reagent.
Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole ring, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in its mechanism of action can vary widely depending on the target and the context of its use.
Comparison with Similar Compounds
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:
5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(phenyl)-1H-imidazole: Contains a phenyl group instead of a p-tolyl group, which may influence its physical and chemical properties.
5-(3,4-dichlorophenyl)-2-(methylthio)-1-(methyl)-1H-imidazole: Has a methyl group instead of a p-tolyl group, potentially altering its biological activity and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-11-3-6-13(7-4-11)21-16(10-20-17(21)22-2)12-5-8-14(18)15(19)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNKJAZZMZNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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